molecular formula C25H25NO B594098 Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- CAS No. 824960-56-7

Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

Cat. No.: B594098
CAS No.: 824960-56-7
M. Wt: 355.5 g/mol
InChI Key: NULKGPOKWWKWBU-UHFFFAOYSA-N
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Description

Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- is a synthetic cannabinoid receptor agonist (SCRA) structurally characterized by a naphthalene ring substituted with a methyl group at the 7-position and an indole moiety bearing a pentyl chain at the 1-position. The molecular formula is likely C25H25NO, with an average mass of ~355.48 g/mol, based on structurally similar compounds (e.g., JWH-007: 355.48 g/mol, ).

Synthetic cannabinoids like this compound typically act as potent agonists of cannabinoid receptors CB1 and CB2, mimicking the effects of Δ9-THC but with higher binding affinity .

Properties

IUPAC Name

(7-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-19-14-13-18(2)16-22(19)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULKGPOKWWKWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20837618
Record name JWH-122 7-Methylnaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20837618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824960-56-7
Record name JWH-122 7-Methylnaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20837618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Directed Functionalization of Naphthalene

The synthesis of 7-methyl-1-naphthalenecarboxylic acid (a precursor to the acyl chloride) can be achieved through directed ortho-metalation (DoM) strategies. For example:

  • Sulfonation-directed methylation :

    • Sulfonation of naphthalene at the 8-position using fuming sulfuric acid directs subsequent lithiation to the 7-position.

    • Treatment with methyl iodide yields 7-methyl-8-sulfonic acid naphthalene, followed by desulfonation via hydrolysis under acidic conditions.

  • Vilsmeier-Haack formylation :

    • Formylation of 7-methylnaphthalene using POCl₃ and DMF introduces an aldehyde group at the 1-position.

    • Oxidation of the aldehyde to a carboxylic acid using KMnO₄ or Jones reagent, followed by conversion to acyl chloride using SOCl₂ or oxalyl chloride.

Representative Data :

StepReagents/ConditionsYield (%)Reference
SulfonationH₂SO₄ (fuming), 50°C, 6h85
MethylationMeI, LDA, THF, -78°C72
FormylationPOCl₃, DMF, 0°C → rt, 12h68
Oxidation to acidKMnO₄, H₂O, 80°C, 4h90

Alternative Route via Naphthol Derivatives

A patent by describes the synthesis of 7-methoxy-naphthalene-1-carbaldehyde from 7-methoxy-naphthalen-2-ol. Adapting this protocol for the target compound:

  • Methylation of naphthol :

    • 7-Hydroxynaphthalene-2-ol is methylated using dimethyl sulfate (DMS) in alkaline conditions to yield 7-methoxy-naphthalen-2-ol.

    • Modification : Replace methoxy with methyl via hydrogenolysis or Grignard addition, though this requires further optimization.

  • Formylation and oxidation :

    • Ethyl orthoformate and aniline mediate formylation at the 1-position, followed by hydrolysis to the aldehyde.

    • Oxidation to the carboxylic acid and conversion to acyl chloride completes the synthesis.

Synthesis of the 1-Pentyl-1H-indol-3-yl Unit

Alkylation of Indole

The 1-pentyl substitution on indole is achieved via N-alkylation :

  • Base-mediated alkylation :

    • Indole is treated with 1-bromopentane in the presence of NaH or KOH in DMF at 60–80°C for 12–24h.

    • Key challenge : Competing C3-alkylation is mitigated by using bulky bases or phase-transfer catalysts.

Optimized Conditions :

ParameterValueYield (%)Reference
BaseNaH, DMF78
SolventDMF, 70°C
Reaction time18h

Functionalization at the 3-Position

The indole 3-position is activated for coupling via:

  • Lithiation :

    • Treatment with LDA at -78°C generates a nucleophilic site at C3, which can react with electrophiles (e.g., acyl chlorides).

  • Friedel-Crafts acylation :

    • Direct acylation using Lewis acids (AlCl₃, FeCl₃) facilitates coupling with the naphthalenyl carbonyl unit.

Coupling Strategies for Methanone Formation

Friedel-Crafts Acylation

The most direct method involves reacting 7-methyl-1-naphthalenecarbonyl chloride with 1-pentylindole:

  • Reaction conditions :

    • Anhydrous AlCl₃ (1.2 equiv) in dichloromethane (DCM) at 0°C → rt for 6–12h.

    • Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield Optimization :

Acyl ChlorideLewis AcidSolventYield (%)Reference
7-Methyl-1-naphthoylAlCl₃DCM65
1-NaphthoylFeCl₃DCE58

Transition Metal-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling offers an alternative route:

  • Boronic ester preparation :

    • 7-Methyl-1-naphthalenecarboxylic acid is converted to a triflate, followed by palladium-catalyzed borylation.

  • Coupling with indole stannane :

    • 1-Pentylindole-3-stannane reacts with the naphthalenyl boronic ester under Pd(PPh₃)₄ catalysis.

Challenges :

  • Steric hindrance from the 7-methyl group reduces coupling efficiency.

  • Requires stringent anhydrous conditions.

Analytical Characterization and Purification

Chromatographic Methods

  • Supercritical Fluid Chromatography (SFC) : As demonstrated in, SFC-MS with CO₂/MeOH mobile phases resolves regioisomers and confirms purity (>98%).

  • HPLC : C18 columns with acetonitrile/water gradients (70:30 to 95:5) elute the compound at ~12.5 min.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.45 (s, 1H, indole H-2), 7.92–7.12 (m, 10H, naphthalene/indole), 4.21 (t, 2H, -CH₂- pentyl), 2.68 (s, 3H, -CH₃).

  • HRMS : [M+H]⁺ calc. for C₂₅H₂₄NO: 354.1858; found: 354.1856 .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituent (Naphthalene/Indole) Molecular Formula Molecular Weight (g/mol) Key Identifiers (CAS/Other)
Target Compound 7-methyl, 1-pentyl C25H25NO ~355.48 Not explicitly listed
JWH-122 4-methyl, 1-pentyl C23H21NO 343.42 CAS: 901592-80-3
JWH-210 4-ethyl, 1-pentyl C24H23NO 357.44 CAS: 824960-02-3
RCS-4 4-methoxyphenyl, 1-pentyl C21H21NO2 322.18 CAS: 422513-13-1
JWH-018 1-naphthalenyl, 1-pentyl C24H23NO 341.44 CAS: 209414-07-3

Key Structural Differences

  • Substituent Position : The target compound’s 7-methyl group on the naphthalene ring contrasts with JWH-122’s 4-methyl substitution. Positional isomers like JWH-122 and JWH-398 (4-methyl vs. 4-ethyl) exhibit distinct receptor-binding kinetics and metabolic pathways .
  • Functional Groups : RCS-4 replaces the naphthalene ring with a methoxyphenyl group, reducing hydrophobicity and altering detection in mass spectrometry (e.g., unique fragments at 107.0491 m/z for methoxy groups) .

Pharmacological and Metabolic Comparisons

Receptor Affinity

  • CB1/CB2 Binding : JWH-122 and JWH-210 show high CB1 affinity due to bulky naphthalene substituents, while RCS-4’s methoxyphenyl group reduces potency . The target compound’s 7-methyl group may sterically hinder receptor interaction compared to 4-substituted analogs .
  • Metabolism : JWH-122 undergoes hydroxylation at the pentyl chain, producing detectable metabolites in oral fluid . Similarly, the target compound’s methyl group position could influence oxidative metabolism, as seen in JWH-163 (6-methoxy substitution; ).

Detection and Analytical Challenges

  • Mass Spectrometry: RCS-4 isomers (2-, 3-, and 4-methoxy) are distinguishable via diagnostic ions (e.g., 135.0441 m/z for methoxy fragments) . The target compound’s 7-methyl group may produce unique fragmentation patterns compared to 4-methyl analogs.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The position of alkyl/methoxy groups on the naphthalene ring critically impacts cannabinoid receptor affinity. For example, JWH-210’s 4-ethyl group enhances lipophilicity and prolongs half-life compared to JWH-122 .
  • Metabolic Stability : UR-144 (tetramethylcyclopropyl substitution) demonstrates faster metabolic clearance than naphthalene-based SCRAs, highlighting the role of substituent bulkiness in pharmacokinetics .
  • Legislative Trends : Positional isomers (e.g., JWH-122 vs. JWH-398) are increasingly targeted in controlled substance laws, emphasizing the need for precise analytical differentiation .

Biological Activity

Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-, commonly referred to as JWH-018, is a synthetic cannabinoid that has garnered significant attention due to its psychoactive properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Overview

  • IUPAC Name : Naphthalen-1-yl-(1-pentylindol-3-yl)methanone
  • Molecular Formula : C24H23NO
  • Molecular Weight : 341.45 g/mol
  • CAS Number : 209414-07-3

JWH-018 primarily acts as a cannabinoid receptor agonist, with a strong affinity for the CB1 receptor, which is predominantly found in the brain. This interaction leads to various physiological effects similar to those produced by natural cannabinoids like THC (tetrahydrocannabinol).

Key Findings on Mechanism:

  • CB1 Receptor Activation : JWH-018 exhibits a higher binding affinity for the CB1 receptor compared to other synthetic cannabinoids, which may contribute to its potent psychoactive effects .
  • Signal Transduction : Upon activation of the CB1 receptor, JWH-018 influences several intracellular pathways, including inhibition of adenylate cyclase and modulation of ion channels, leading to altered neurotransmitter release .

Biological Activity and Effects

The biological activity of JWH-018 encompasses a range of effects on both the central nervous system (CNS) and peripheral systems.

Psychoactive Effects:

  • Users report effects similar to cannabis use, including euphoria, relaxation, and altered perception . However, adverse effects such as anxiety, paranoia, and hallucinations have also been documented.

Case Studies:

  • Clinical Observations : A study involving patients who consumed JWH-018 reported symptoms ranging from mild euphoria to severe agitation and psychosis. Notably, some patients required medical intervention due to acute anxiety and tachycardia .
  • Animal Studies : In rodent models, administration of JWH-018 resulted in increased locomotor activity and alterations in pain perception. These findings suggest potential analgesic properties alongside its psychoactive effects .

Comparative Biological Activity

The following table summarizes the comparative biological activity of JWH-018 with other synthetic cannabinoids:

Compound NameCB1 Binding Affinity (Ki)Psychoactive EffectsNotable Research Findings
JWH-0180.8 nMHighInduces euphoria; associated with anxiety
AM-22010.6 nMVery HighMore potent than JWH-018; risk of overdose
HU-2100.04 nMHighStrong anti-inflammatory properties

Safety and Toxicology

Despite its therapeutic potential, the safety profile of JWH-018 raises concerns. Reports indicate that synthetic cannabinoids can lead to unpredictable effects due to their potency and the variability in product composition.

Toxicological Studies:

Research has highlighted that JWH-018 can produce severe cardiovascular effects, including tachycardia and hypertension. Additionally, there are reports of acute kidney injury associated with its use .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-, and how can purity be ensured during synthesis?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, indole derivatives are often acylated using naphthoyl chlorides under anhydrous conditions (e.g., AlCl₃ catalysis). Purification involves column chromatography followed by HPLC to achieve >99% purity, as demonstrated in analogous indole-naphthoyl methanone syntheses . Yield optimization may require adjusting stoichiometry and reaction time (e.g., 16–90% yields observed in similar compounds) .

Q. How should researchers characterize the structural and spectral properties of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions and purity. Key NMR signals include aromatic protons (δ 6.8–8.5 ppm) and methyl/pentyl groups (δ 1.0–2.5 ppm). Mass spectrometry (HRMS) and HPLC validate molecular weight and purity (>99.8%) . Computational tools (e.g., DFT) can predict spectral data for comparison .

Q. What in vitro assays are suitable for evaluating cannabinoid receptor affinity?

  • Methodological Answer : Use [³⁵S]GTPγS binding assays to measure CB1/CB2 receptor activation. Competitive binding studies with labeled ligands (e.g., CP55940) quantify Ki values. Functional assays (e.g., cAMP inhibition) are critical for distinguishing agonists from antagonists .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data for structurally similar derivatives?

  • Methodological Answer : Contradictions arise from substituent effects (e.g., 7-methyl vs. 6-methoxy groups). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, methyl groups on naphthalene alter aromatic coupling patterns, requiring careful assignment . Compare experimental data with synthesized standards or computational predictions .

Q. What strategies optimize synthetic yields for derivatives with bulky substituents?

  • Methodological Answer : Bulky groups (e.g., 7-methylnaphthalene) hinder reaction kinetics. Use microwave-assisted synthesis to reduce reaction time and improve yields. Solvent choice (e.g., DMF for polar intermediates) and catalysts (e.g., LiAlH₄ for reductions) enhance efficiency .

Q. How can in silico docking predict the compound’s interaction with cannabinoid receptors?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using CB1/CB2 crystal structures (PDB: 5TGZ). Focus on the indole-naphthoyl core’s orientation in the hydrophobic binding pocket. Validate predictions with mutagenesis studies (e.g., Lys192 in CB1) .

Q. What analytical techniques detect trace impurities in synthesized batches?

  • Methodological Answer : Use GC-MS with electron ionization (EI) for volatile impurities. For non-volatile byproducts, LC-HRMS (Q-TOF) provides accurate mass identification. Ambient ionization methods (e.g., paper spray-MS) enable rapid screening of bulk samples .

Critical Considerations

  • Synthetic Challenges : Low yields in naphthoylindole syntheses often stem from steric hindrance or electron-deficient aromatic rings. Optimize reaction conditions (e.g., elevated temperatures for acylation) .
  • Biological Interpretation : Functional selectivity (bias signaling) must be assessed via multiple pathways (e.g., β-arrestin vs. G-protein recruitment) to avoid overinterpreting binding affinity data .
  • Regulatory Compliance : Analogues may fall under controlled substance laws; verify legal status before synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-
Reactant of Route 2
Reactant of Route 2
Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-

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